molecular formula C10H8ClNO2 B1613317 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile CAS No. 69316-10-5

3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile

Cat. No. B1613317
CAS RN: 69316-10-5
M. Wt: 209.63 g/mol
InChI Key: WMQXIOXLDHJGBJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as CPN and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

CPN works by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the nitrile group in CPN by ROS, which leads to the formation of a highly fluorescent compound. The fluorescence of CPN can be detected using various methods, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
CPN has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress and related diseases. In addition, CPN has been shown to be stable under various conditions, making it a reliable probe for detecting ROS in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPN is its high selectivity for ROS, which allows for specific detection of these molecules in biological systems. CPN is also stable under various conditions, making it a reliable probe for detecting ROS in cells and tissues. However, one limitation of CPN is its limited solubility in aqueous solutions, which can affect its ability to penetrate cell membranes and access intracellular ROS.

Future Directions

There are several future directions for research on CPN. One potential area of study is the development of new synthetic methods for CPN that improve its solubility and bioavailability. Another area of research is the application of CPN in the detection of ROS in vivo, which could lead to the development of new diagnostic tools for oxidative stress-related diseases. Finally, the use of CPN in combination with other fluorescent probes could lead to the development of new imaging techniques for studying cellular processes and disease mechanisms.

Scientific Research Applications

CPN has been used in various scientific research studies due to its potential as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. CPN has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress and related diseases.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXIOXLDHJGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640799
Record name 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69316-10-5
Record name 5-Chloro-2-methoxy-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69316-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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